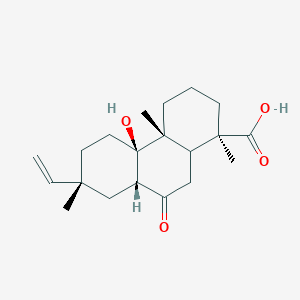

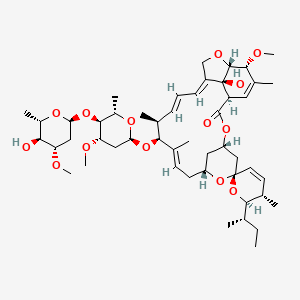

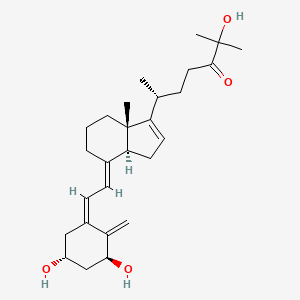

acanthokoreoic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

acanthokoreoic acid A is a natural product found in Eleutherococcus senticosus and Eleutherococcus koreanus with data available.

Applications De Recherche Scientifique

Anti-inflammatory and Immunomodulatory Effects

Acanthokoreoic acid A, a pimarane-type diterpene compound isolated from Acanthopanax koreanum, has demonstrated significant inhibitory activity on inflammatory mediators. This includes potent effects on the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in various cell lines, indicating its potential as an anti-inflammatory agent (Cai et al., 2003). Furthermore, acanthoic acid was found to suppress the inflammatory response in human umbilical vein endothelial cells by activating liver X receptors (LXRs), highlighting its role in cardiovascular inflammation mitigation (Li, Zhang, & Yu, 2016).

Hepatoprotective Properties

Studies have shown that acanthoic acid exhibits hepatoprotective effects. It has been effective against liver injury induced by various toxins in vitro and in vivo, suggesting its therapeutic potential in liver diseases. This hepatoprotection is attributed to its ability to inhibit reactive oxygen species generation and glutathione depletion (Park et al., 2004).

Potential in Treating Nonalcoholic Fatty Liver Disease (NAFLD)

Acanthoic acid has been investigated for its effects on lipid accumulation in nonalcoholic fatty liver disease (NAFLD). The compound appears to regulate lipid metabolism through activation of the Farnesoid X receptor (FXR) and liver X receptors (LXRs), suggesting a novel therapeutic approach for NAFLD (Han et al., 2019).

Effects on Mast Cell Activation

In research focused on mast cells, acanthoic acid has been found to inhibit the production of inflammatory mediators like TNF-α and tryptase in trypsin-treated human leukemic mast cell-1 (HMC-1), pointing to its potential role in controlling inflammation caused by mast cell activation (Kang et al., 2006).

Application in Colitis Treatment

Acanthoic acid has shown benefits in experimental models of colitis. It significantly inhibited disease activity and myeloperoxidase activity in dextran sulfate sodium (DSS)-induced colitis models, indicating its potential as a treatment for ulcerative colitis (Kang et al., 2010).

Antifibrotic Effects

This compound has demonstrated antifibrotic effects, reducing interleukin-1 (IL-1) and TNF-α production, crucial in immune regulation and inflammation. Acanthoic acid reduced collagen production and suppressed granuloma formation and fibrosis in experimental models, suggesting its potential in treating fibrotic diseases (Kang et al., 1996).

Potential in Acute Lung Injury Treatment

Acanthoic acid also holds promise in treating acute lung injury (ALI), as evidenced by its ability to downregulate inflammatory cytokines and inhibit NF-κB activation in lipopolysaccharide (LPS)-induced ALI models. This indicates its role in controlling pulmonary inflammation (Qiushi et al., 2015).

Propriétés

Nom du produit |

acanthokoreoic acid A |

|---|---|

Formule moléculaire |

C20H30O4 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

(1R,4aR,4bR,7R,8aR)-7-ethenyl-4b-hydroxy-1,4a,7-trimethyl-9-oxo-3,4,5,6,8,8a,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-5-17(2)9-10-20(24)13(12-17)14(21)11-15-18(3,16(22)23)7-6-8-19(15,20)4/h5,13,15,24H,1,6-12H2,2-4H3,(H,22,23)/t13-,15?,17+,18+,19+,20+/m0/s1 |

Clé InChI |

QWUJSFMPRYDMES-LBDOQNLRSA-N |

SMILES isomérique |

C[C@]1(CC[C@]2([C@@H](C1)C(=O)CC3[C@]2(CCC[C@@]3(C)C(=O)O)C)O)C=C |

SMILES canonique |

CC1(CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O)C=C |

Synonymes |

acanthokoreoic acid A |

Origine du produit |

United States |

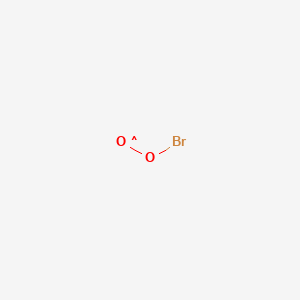

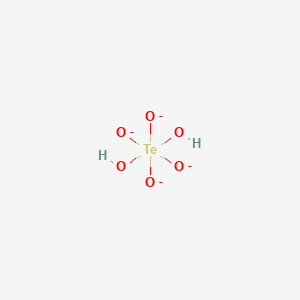

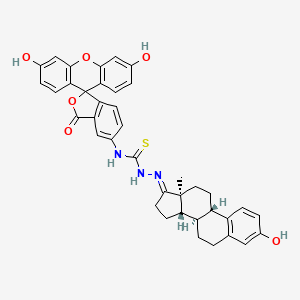

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)

![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)

![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)